N-(2-Methoxy-benzyl)-nicotinamide
Description
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-5-11(13)10-16-14(17)12-6-4-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
ZUNAVUWRSKKHAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN=CC=C2 |
solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nicotinoyl Chloride
Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride . For example:
Coupling with 2-Methoxybenzylamine
The nicotinoyl chloride is reacted with 2-methoxybenzylamine in the presence of a base (e.g., triethylamine) to facilitate amide bond formation:
Key Data:
Enzymatic Synthesis in Continuous-Flow Microreactors
Continuous-Flow Setup
A lipase-catalyzed (Novozym® 435) method enables efficient amidation under mild conditions:
-
Prepare two feeds:
-
Feed 1 : Methyl nicotinate in tert-amyl alcohol (0.5 M).
-
Feed 2 : 2-Methoxybenzylamine in tert-amyl alcohol (1.0 M).
-
-
Mix feeds at 17.8 µL/min in a Y-mixer (50°C).
-
Pass through a reactor coil packed with Novozym® 435 (residence time: 35 min).
Key Data:
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 80–95% (for N-benzyl analogs) | |
| Advantages | Solvent-free, high enantioselectivity, scalable |
Microwave-Assisted Synthesis
Reaction Optimization
Microwave irradiation accelerates the reaction between nicotinic acid and 2-methoxybenzylamine using coupling agents:
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylation with SOCl₂ | 75–90 | 3–5 h | High purity, scalable | Corrosive reagents |
| Enzymatic Flow Reactor | 80–95 | 35 min | Green chemistry, high efficiency | Enzyme cost, optimization needed |
| Microwave-Assisted | 85–92 | 20 min | Rapid, energy-efficient | Specialized equipment required |
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.30 (t, J = 6.0 Hz, 1H), 8.72 (dd, J = 4.8, 1.7 Hz, 1H), 8.27 (dt, J = 7.9, 2.0 Hz, 1H), 7.52 (dd, J = 8.0, 4.8 Hz, 1H), 7.40–7.21 (m, 4H), 4.55 (d, J = 6.0 Hz, 2H), 3.85 (s, 3H).
-
13C NMR (101 MHz, DMSO-d₆): δ 165.35 (C=O), 152.36, 148.95 (pyridine-C), 139.76 (aromatic-C), 135.50, 130.30, 128.80, 127.76, 127.31, 123.92, 55.21 (OCH₃), 43.17 (CH₂).
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-benzyl)-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted analogs of this compound.
Scientific Research Applications
The compound N-(2-Methoxy-benzyl)-nicotinamide is a derivative of nicotinamide, notable for its potential applications in various fields of scientific research, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and case studies where available.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects in several areas:
- Cognitive Enhancement : Research indicates that compounds targeting nicotinic acetylcholine receptors can improve cognitive function. The structural similarities of this compound to known cognitive enhancers suggest it may exhibit similar properties, particularly in conditions like Alzheimer's disease and schizophrenia .
- Antioxidant Activity : Preliminary studies have shown that derivatives of nicotinamide can possess antioxidant properties, which may protect against oxidative stress-related diseases. This activity is crucial in developing treatments for neurodegenerative disorders.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory conditions. Its ability to modulate inflammatory pathways warrants further investigation .
Material Science
The compound's unique chemical structure allows it to be explored as a precursor in organic synthesis. Its role as an intermediate in the synthesis of more complex organic molecules is significant for developing new materials with specific properties.
The biological activity of this compound is under investigation, with studies focusing on its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This could lead to the development of novel therapeutic agents .
Data Tables
Case Study 1: Cognitive Enhancement
A study published in The Journal of Pharmacology highlighted the effects of nicotinic acetylcholine receptor activation on cognitive function. Researchers found that compounds similar to this compound improved memory retention and learning capabilities in animal models, suggesting its potential as a cognitive enhancer .
Case Study 2: Antioxidant Properties
In vitro studies demonstrated that this compound exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in neuronal cells. These findings indicate its potential utility in neuroprotective therapies.
Case Study 3: Anti-inflammatory Action
Research indicated that the compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its application in treating inflammatory diseases such as arthritis and other chronic conditions .
Mechanism of Action
The mechanism of action of N-(2-Methoxy-benzyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of various biochemical pathways. This can result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Differs in the benzyl substituent (hydroxy-dimethylethyl vs. methoxy-benzyl) and acyl group (3-methylbenzamide vs. nicotinamide).
- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, contrasting with 2MBA’s anticancer focus .
- Key Data: Property N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2MBA Biological Activity Catalytic reagent Anticancer (Tankyrase/PARP) Crystal System Not specified Monoclinic (P21/n)
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
- Structure : A benzimidazole derivative with a methoxyphenyl group, lacking the amide moiety present in 2MBA.
- Synthesis : Prepared via methods described in , targeting anti-Leishmania activity .
- Applications : Addresses parasitic resistance, unlike 2MBA’s focus on cancer. Structural differences (imidazole vs. amide) dictate divergent pharmacological targets .
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
- Structure : A nicotinamide derivative with trifluoromethyl and biphenyl substituents.
- Applications : Reported as a potent and selective agonist, contrasting with 2MBA’s enzyme inhibition mechanism .
Key Data :
Property 4-Methoxy-N-[...]nicotinamide 2MBA Target Agonist (unspecified receptor) Tankyrase-1/2, PARP Selectivity High Moderate (preferential for Tankyrase-2)
N-(2-Methoxy-benzyl)acetamide (2MBA)
- Structure : Acetamide core with 2-methoxy-benzyl group.
- Synthesis: Ethanol reflux of 2-methoxybenzylamine and acetic acid (76% yield) .
- Pharmacological Profile :
- HOMO-LUMO Gap : 5.12 eV (B3LYP/6-311G++(d,p)), indicating moderate reactivity .
- Molecular Docking : Strong interactions with Tankyrase-2 (binding energy: −7.5 kcal/mol) via hydrogen bonds (TYR1060) and hydrophobic contacts (HIS1031, GLU1138) .
- ADMET : Complies with Lipinski’s rules (MW = 179.21, LogP = 1.15), high gastrointestinal absorption, and low CNS permeability .
Nicotinamide Analogs from Analytical Studies
- Detection : UPLC-MS/MS methods enable quantification of nicotinamide analogs (LOD: 0.075–0.600 μg/mL), though these focus on analytical validation rather than bioactivity .
Structural-Activity Relationships (SAR)
- Methoxy-Benzyl Group : Enhances lipid solubility and target binding in both 2MBA and nicotinamide analogs.
- Acyl Group Variation: Acetamide (2MBA): Favors interactions with Tankyrase-2’s hydrophobic pockets. Nicotinamide: Potential for NAD+-like interactions (e.g., enzyme cofactor mimicry).
- Substituent Effects :
Q & A
Q. What is the synthetic route for N-(2-Methoxy-benzyl)-nicotinamide (2MBA), and how is it characterized experimentally?
The compound is synthesized by refluxing 2-methoxy-benzylamine (1 mmol) with acetic acid (1 mmol) in ethanol (25 mL) for 6 hours. The precipitate is filtered, recrystallized with ethanol, and characterized via:
- FT-IR spectroscopy (C=O stretch at 1603 cm⁻¹, N-H at 3289 cm⁻¹) .
- NMR spectroscopy : NMR confirms the methyl group (δ 1.02 ppm), methoxy group (δ 3.79 ppm), and aromatic protons (δ 6.90–7.22 ppm). NMR identifies the carbonyl carbon (δ 176.70 ppm) .
- Single-crystal X-ray diffraction (MoKα radiation, 296 K), refined using SHELXL-97, confirms the monoclinic crystal system (space group ) with unit cell parameters , and β = 95.745°) .
Q. What are the critical crystallographic parameters of 2MBA?
Key parameters include:
- Empirical formula : , , density = 1.176 g/cm³ .
- Hydrogen bonding : N1-H1A···O2 interactions (3.0 Å) form supramolecular chains along the -axis .
- Torsional angles : The dihedral angle between the benzene ring and carboxamide group is 86.18°, with bond lengths (e.g., C8-O2 = 1.231 Å) indicating partial double-bond character .
Data collection and refinement used APEX3 (data collection) and OLEX2 (visualization) .
Q. How is the purity and stability of 2MBA validated?
- Thermal analysis : Melting point (80–85°C) confirms purity .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H contacts contribute 61.3% to the surface) using Crystal Explorer 17.5 .
- R-factors : Final (I ≥ 2σ(I)) and , indicating high refinement accuracy .
Advanced Research Questions
Q. How do experimental and computational (DFT) structural data compare?
- Bond lengths : Experimental C8-O2 bond length (1.231 Å) aligns with DFT/B3LYP/6-311G++(d,p) calculations (1.215 Å), but slight deviations occur in torsional angles (e.g., C7-N1-C8-C9: experimental -179.6° vs. theoretical 176.4°) .
- HOMO-LUMO analysis : The energy gap (4.32 eV) suggests moderate chemical reactivity, with HOMO localized on the methoxybenzyl group and LUMO on the nicotinamide moiety .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (negative potential) near the carbonyl oxygen and electrophilic zones (positive potential) near the methoxy group .
Q. What intermolecular interactions stabilize the crystal lattice?
- Hydrogen bonds : N-H···O interactions (3.0 Å) dominate, forming 1D chains.
- Van der Waals contacts : C-H···π and π-π stacking contribute to 3D packing, visualized via Hirshfeld surfaces () and 2D fingerprint plots (O···H/H···O = 8.9%, C···H = 6.5%) .
- Energy frameworks : Total interaction energy (-147.4 kJ/mol) highlights dispersion forces as the primary stabilizer .
Q. How does 2MBA interact with PARP targets in molecular docking studies?
Q. What ADMET properties make 2MBA a viable drug candidate?
- Lipophilicity : LogP = 1.57 (SwissADME), within optimal range (LogP < 5) .
- Solubility : LogS = -2.45, indicating moderate aqueous solubility.
- BOILED-Egg plot : High gastrointestinal absorption (HIA = 93%) and no blood-brain barrier penetration .
- Drug-likeness : Complies with Lipinski’s rule (MW = 179.21, HBD = 1, HBA = 3) .
Q. How can discrepancies between crystallographic and DFT data be resolved?
- Basis set optimization : Use larger basis sets (e.g., cc-pVTZ) to improve torsional angle accuracy.
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models to account for lattice vibrations in X-ray data .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to mimic the crystalline environment .
Methodological Recommendations
- Crystallography : Use SHELXL-2018 for refinement and OLEX2 for structure validation .
- Computational studies : Gaussian 09W with B3LYP/6-311G++(d,p) for DFT, and PyMol for docking visualization .
- Data interpretation : Cross-validate Hirshfeld surfaces with energy frameworks to quantify intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
